Physicochemical Properties of Bowlane: A Technical Guide
Physicochemical Properties of Bowlane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bowlane (IUPAC name: tetracyclo[5.3.1.1¹,⁵.1³,⁹]tridecane) is a synthetically challenging, non-planar hydrocarbon with a unique cage-like structure.[1] Primarily a subject of theoretical and computational interest, its distinctive geometry, which could feature a pyramidal tetracoordinate carbon, makes it a significant model for studying carbon bonding and molecular strain.[2] This technical guide provides a comprehensive overview of the known physicochemical properties of bowlane, focusing on computationally derived data due to a lack of extensive experimental characterization. Furthermore, it outlines general experimental protocols applicable for the determination of key physicochemical parameters for cage-like hydrocarbons and presents a conceptual framework for its computational investigation.
Introduction
Bowlane, with the molecular formula C₁₃H₂₀, represents a fascinating architectural motif in organic chemistry.[1] Its rigid, bowl-shaped structure has attracted attention from computational chemists exploring the limits of carbon's bonding capabilities.[2] Understanding the physicochemical properties of such unique molecular scaffolds is crucial for their potential application in materials science and as novel pharmacophores in drug discovery. This document collates the available theoretical data on bowlane and provides generalized experimental methodologies relevant to its future empirical study.
Physicochemical Properties
To date, the physicochemical properties of bowlane have been primarily determined through computational methods. Experimental data remains scarce due to the compound's synthetic challenges. The following table summarizes the available computed data for bowlane.
Table 1: Computed Physicochemical Properties of Bowlane
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀ | PubChem[1] |
| IUPAC Name | tetracyclo[5.3.1.1¹,⁵.1³,⁹]tridecane | PubChem[1] |
| CAS Number | 136788-70-0 | PubChem[1] |
| Molecular Weight | 176.30 g/mol | PubChem[1] |
| Exact Mass | 176.156500638 Da | PubChem[1] |
| Canonical SMILES | C1C2CC3CC4CC1CC(C2)(C3)C4 | PubChem[1] |
| InChI Key | KFCRRIUGUWKAMC-UHFFFAOYSA-N | PubChem[1] |
| Topological Polar Surface Area | 0 Ų | PubChem[1] |
| Complexity | 173 | PubChem[1] |
Molecular Structure and Visualization
The structure of bowlane is a tetracyclic cage hydrocarbon. Its unique topology is of significant interest in theoretical chemistry.
Caption: Skeletal representation of the Bowlane molecule.
Experimental Protocols
Melting Point Determination
The melting point is a critical indicator of a compound's purity.[1][3][4]
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Apparatus: Capillary melting point apparatus (e.g., Mel-Temp) or a Thiele tube.[1]
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Procedure:
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A small, finely powdered sample of the crystalline compound is packed into a thin-walled capillary tube, sealed at one end.[4][5]
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The capillary tube is placed in the heating block of the melting point apparatus.[5]
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The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) near the expected melting point.[1]
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The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range.
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The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[5]
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-
Purity Assessment: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound. Impurities tend to lower and broaden the melting range.[1][4]
Solubility Determination
Solubility data is crucial for understanding a compound's behavior in various solvent systems, which is particularly important in drug development.
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Apparatus: Analytical balance, vials, constant temperature shaker, and a method for quantification (e.g., GC-MS, HPLC).
-
Procedure (Shake-Flask Method):
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An excess amount of the solid hydrocarbon is added to a known volume of the solvent (e.g., water, ethanol, octanol) in a sealed vial.
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The mixture is agitated in a constant temperature shaker until equilibrium is reached (typically 24-48 hours).
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The suspension is then filtered or centrifuged to separate the undissolved solid.
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The concentration of the hydrocarbon in the clear supernatant is determined using a suitable analytical technique.
-
-
For Hydrocarbons in Aqueous Solutions: A multiple equilibration procedure analyzing the gas phase via gas-liquid chromatography can be employed to calculate solubility.[6]
Octanol-Water Partition Coefficient (LogP) Determination
LogP is a measure of a compound's lipophilicity and is a key parameter in predicting its pharmacokinetic properties.
-
Apparatus: Vials, mechanical shaker, centrifuge, and a method for quantification (e.g., HPLC-UV, GC-MS).
-
Procedure (Shake-Flask Method):
-
A pre-weighed amount of the compound is dissolved in either water-saturated octanol (B41247) or octanol-saturated water.
-
The two phases are mixed in a vessel and shaken until equilibrium is achieved.
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The mixture is then centrifuged to ensure complete phase separation.
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The concentration of the compound in each phase is determined analytically.
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LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
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-
Alternative Method: High-Performance Liquid Chromatography (HPLC) can be used as a rapid method to estimate LogP by correlating the compound's retention time on a reverse-phase column with those of known standards.[7]
Computational Investigation Workflow
The study of hypothetical or synthetically challenging molecules like bowlane heavily relies on computational chemistry. The following diagram illustrates a typical workflow for such an investigation.
Caption: A general workflow for the computational analysis of a novel molecule.
Conclusion
Bowlane remains a molecule of significant theoretical interest, pushing the boundaries of our understanding of chemical bonding. While experimental data on its physicochemical properties is currently lacking, computational studies provide valuable insights into its characteristics. The generalized experimental protocols outlined in this guide provide a roadmap for the empirical characterization of bowlane and other novel cage hydrocarbons. Future research, contingent on the successful synthesis of bowlane, will be instrumental in validating theoretical predictions and exploring the potential applications of this unique molecular entity.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. store.astm.org [store.astm.org]
- 3. pennwest.edu [pennwest.edu]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. byjus.com [byjus.com]
- 6. A Method of Measuring the Solubilities of Hydrocarbons in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
